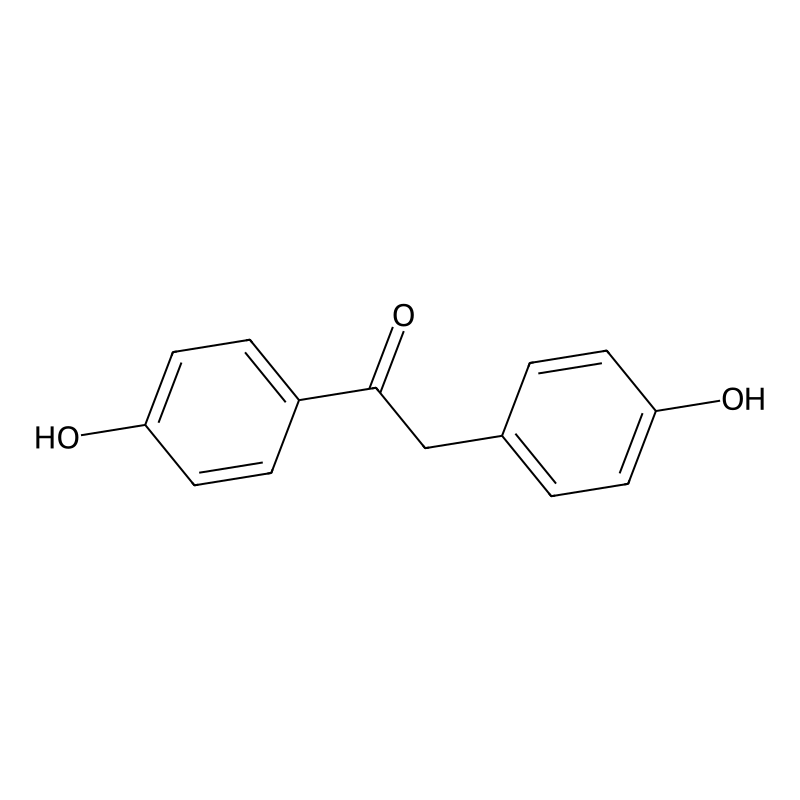

1,2-Bis(4-hydroxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1,2-Bis(4-hydroxyphenyl)ethanone, also known as 1,2-bis(4-hydroxyphenyl)ethan-1-one, is an organic compound with the molecular formula C₁₄H₁₂O₃. It features a central ethanone group flanked by two para-hydroxyphenyl groups. This compound is notable for its potential applications in pharmaceuticals and as a reagent in organic chemistry.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

- Esterification: Reaction with carboxylic acids can yield esters.

- Nucleophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

This compound exhibits a range of biological activities. It has been studied for its potential antioxidant properties, which may contribute to its efficacy in protecting cells from oxidative stress. Additionally, it has shown antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals and food preservation .

1,2-Bis(4-hydroxyphenyl)ethanone can be synthesized through several methods:

- Condensation Reaction: A common method involves the condensation of 4-hydroxyacetophenone under acidic conditions.

- Friedel-Crafts Acylation: This method uses acetic anhydride and aluminum chloride to introduce the ethanone group to the para-hydroxyphenyl moieties.

- Reduction of Benzoin: The reduction of benzoin can yield this compound through controlled conditions that favor the formation of the desired product.

This compound finds applications in various fields:

- Pharmaceuticals: Used as a precursor in the synthesis of drugs due to its biological activity.

- Analytical Chemistry: Employed as a reagent for analytical methods such as chromatography and spectroscopy .

- Polymer Chemistry: Serves as a monomer in the production of polymers with specific properties.

Research on interaction studies indicates that 1,2-bis(4-hydroxyphenyl)ethanone may interact with various biological targets:

- Estrogen Receptors: Preliminary studies suggest it may have binding affinity to estrogen receptors, indicating potential roles in hormone-related therapies .

- Antioxidant Mechanisms: Its antioxidant properties suggest interactions with free radicals and reactive oxygen species, contributing to its protective effects against cellular damage.

Several compounds share structural similarities with 1,2-bis(4-hydroxyphenyl)ethanone. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(4-methoxyphenyl)ethanone | Ether and ketone | Contains methoxy groups which enhance solubility |

| 1,2-Bis(4-hydroxyphenyl)propane-1,2-dione | Dione | Exhibits stronger chelating properties due to additional carbonyls |

| 4-Hydroxyacetophenone | Monoketone | Simpler structure; more common in industrial applications |

The uniqueness of 1,2-bis(4-hydroxyphenyl)ethanone lies in its dual hydroxyphenyl substituents that enhance its biological activity while maintaining a relatively simple ketone structure. This makes it particularly valuable in medicinal chemistry and materials science.

Conventional Synthetic Routes

The synthesis of 1,2-bis(4-hydroxyphenyl)ethanone has been accomplished through several well-established methodologies, each offering distinct advantages and limitations.

Hoesch Reaction Pathway

The Hoesch reaction represents a classical approach for synthesizing aromatic ketones from phenols and nitriles. This method involves the condensation of para-hydroxyphenylacetonitrile with phenolic compounds in the presence of hydrochloric acid and zinc chloride catalysts [1] [2]. The reaction proceeds through the formation of a ketimine intermediate, which subsequently undergoes hydrolysis to yield the desired ketone. Temperature control between 0-20°C is crucial for optimal yields of 60-80%, with particular effectiveness observed for symmetrical polyphenols such as resorcinol and hydroquinone [1] [2].

Nencki Reaction Methodology

The Nencki reaction provides an alternative route utilizing phenylacetic acid derivatives as starting materials. This approach involves the condensation of phenylacetic acid with phenolic compounds under basic conditions, typically employing sodium hydroxide or potassium hydroxide as catalysts [1] [2]. Operating temperatures of 100-150°C facilitate the reaction, achieving yields of 70-85% with moderate selectivity. The method demonstrates particular utility for accessing unsymmetrical deoxybenzoin derivatives [1] [2].

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents a highly versatile synthetic approach for constructing the deoxybenzoin framework. This method involves the reaction of aromatic compounds with phenylacetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [3] [4]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring. Operating temperatures of 0-40°C provide excellent yields of 65-90% with high selectivity. The method has been successfully applied to the synthesis of 2',4'-dimethoxydeoxybenzoin using 1,3-dimethoxybenzene as the aromatic substrate [3] [4].

Benzoin Condensation Approach

The benzoin condensation offers a direct route to benzoin derivatives through the coupling of two aldehyde molecules. This reaction employs nucleophilic catalysts such as cyanide ions or thiamine (vitamin B1) to facilitate the coupling process [5] [6] [7]. The mechanism involves the formation of a cyanohydrin intermediate, followed by nucleophilic attack on a second aldehyde molecule to generate the benzoin product. Operating temperatures of 60-80°C typically yield 70-95% of the desired product with high selectivity [5] [6] [7].

Grignard Reaction Methodology

The Grignard reaction provides access to deoxybenzoin derivatives through the nucleophilic addition of organomagnesium reagents to carbonyl compounds. This approach involves the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by addition to an appropriate ketone or aldehyde substrate [8]. The reaction proceeds under anhydrous conditions at temperatures ranging from 0-65°C, achieving yields of 75-90% with high selectivity. The method has been successfully employed for the synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene derivatives [8].

Direct Coupling Strategies

Recent advances have introduced palladium-catalyzed direct coupling methodologies for deoxybenzoin synthesis. These approaches involve the coupling of arylboronic acids with β-alkoxy styrenes under mild conditions in the presence of palladium catalysts and TEMPO [9] [10] [11]. The reaction proceeds through a Heck-type arylation mechanism, providing excellent yields of 80-95% with outstanding selectivity. The methodology demonstrates broad substrate scope and functional group tolerance [9] [10] [11].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has led to several green chemistry approaches for 1,2-bis(4-hydroxyphenyl)ethanone synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry methodology. This approach utilizes microwave irradiation to accelerate reaction rates and improve energy efficiency [1] [2] [12] [13]. The microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins in water provides an operationally simple and efficient route to 2-hydroxydeoxybenzoins. The method employs cesium carbonate in acetone for the initial Claisen condensation, followed by microwave-assisted degradation in aqueous medium [1] [2] [13]. Reaction times are reduced to 10-30 minutes while achieving yields of 85-95% with minimal environmental impact [1] [2] [13].

Solvent-Free Reactions

Solvent-free synthetic methodologies eliminate the need for organic solvents, significantly reducing environmental impact and operational costs [14] [15] [16] [17]. These approaches typically employ neat reaction conditions or solid-phase reactions. The benzoin condensation can be performed under solvent-free conditions using thiamine hydrochloride as a catalyst, achieving yields of 70-85% in reaction times of 30-60 minutes [17] [18]. The method demonstrates particular utility for laboratory-scale synthesis with very low energy consumption [17] [18].

Water-Mediated Reactions

Water-mediated synthetic approaches utilize aqueous reaction media to minimize environmental impact while maintaining synthetic efficiency [1] [2] [19]. The synthesis of benzoin derivatives in water using cyclodextrin-based supramolecular catalysts represents a notable advancement. 2-Hydroxypropyl-β-cyclodextrin exhibits exceptional catalytic activity for benzoin condensation reactions in aqueous medium, achieving yields of 80-90% with excellent recyclability [19]. The catalyst system can be recycled multiple times with minimal loss of activity through the addition of fresh vitamin B1 [19].

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthetic methodologies utilize acoustic cavitation to enhance reaction rates and improve energy efficiency [16]. The synthesis of symmetrical and unsymmetrical benzoin derivatives can be achieved through the reaction of benzaldehyde derivatives with potassium cyanide in dimethyl sulfoxide under ultrasonic irradiation [16]. The method provides rapid conversion at room temperature with reaction times of 15-45 minutes, achieving yields of 80-95% with high purity [16].

Enzymatic Catalysis

Enzymatic catalysis represents the most environmentally benign approach to deoxybenzoin synthesis. This methodology employs biodegradable enzymes as catalysts, operating under mild conditions with minimal environmental impact [20]. Although reaction times are typically longer (2-4 hours), the method provides excellent selectivity with yields of 60-80%. The enzymatic approach is particularly suitable for the synthesis of optically active deoxybenzoin derivatives [20].

Supramolecular Catalysis

Supramolecular catalysis utilizing cyclodextrin-based systems provides an innovative approach to green synthesis. The methodology involves the formation of inclusion complexes between substrates and cyclodextrin hosts, facilitating reaction in aqueous medium [19]. The system demonstrates excellent recyclability and can be operated without harmful organic solvents, achieving yields of 75-90% with low environmental impact [19].

Reaction Mechanisms and Pathway Analysis

Understanding the mechanistic pathways is crucial for optimizing synthetic methodologies and controlling product selectivity.

Nucleophilic Addition Mechanisms

The benzoin condensation proceeds through a nucleophilic addition mechanism initiated by cyanide ion attack on the aldehyde carbonyl [5] [6] [7]. The reaction involves the formation of a cyanohydrin intermediate, followed by deprotonation to generate a nucleophilic carbanion. This carbanion subsequently attacks a second aldehyde molecule, leading to the formation of the benzoin product after proton transfer and cyanide elimination [5] [6] [7]. The cyanide ion serves multiple roles as nucleophile, proton abstraction facilitator, and leaving group [5] [6] [7].

Electrophilic Substitution Pathways

Friedel-Crafts acylation proceeds through an electrophilic substitution mechanism involving the formation of an acylium ion intermediate [21] [22]. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium species that attacks the electron-rich aromatic ring. The reaction exhibits high selectivity for para-substitution in phenolic substrates due to electronic and steric factors [21] [22].

Radical Mechanisms

Certain synthetic approaches involve radical intermediates, particularly in oxidative transformations. The Wacker oxidation of allyl-substituted deoxybenzoins proceeds through a radical mechanism involving palladium-catalyzed oxidation [23]. The reaction generates propyl-2-one derivatives through radical-mediated carbon-carbon bond formation [23].

Concerted Mechanisms

Some synthetic transformations proceed through concerted mechanisms involving simultaneous bond formation and cleavage. The Claisen rearrangement employed in the synthesis of arylacetaldehyde intermediates represents a concerted process involving orbital overlap and transition state stabilization [24] [25].

Multi-step Processes

Complex synthetic routes often involve multi-step mechanisms with multiple intermediates. The synthesis of isoflavanone derivatives from deoxybenzoin precursors involves a multi-step process including annulation, oxidation, and deprotection steps [24] [25]. Each step requires careful optimization to achieve high overall yields [24] [25].

Catalytic Cycles

Palladium-catalyzed coupling reactions proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [9] [10] [11]. The catalyst design plays a crucial role in controlling selectivity and reaction efficiency [9] [10] [11].

Scalable Production Strategies

The development of scalable production strategies is essential for commercial viability and industrial implementation.

Batch Processing

Batch processing represents the most established approach for deoxybenzoin production, offering high flexibility and established technology [26]. The method can accommodate production scales of 100-1000 tonnes per year with medium capital investment requirements. Batch processing allows for easy product changeover and quality control, making it suitable for specialty chemical production [26]. However, variable product quality and relatively high labor costs represent limitations of this approach [26].

Continuous Flow Processing

Continuous flow processing offers advantages in terms of consistent product quality and reduced operating costs [26]. This approach can support production scales of 500-5000 tonnes per year, though requiring higher initial capital investment. The method provides excellent product quality through precise process control and reduced residence time variation [26]. However, the inflexibility of continuous systems limits their applicability for multi-product facilities [26].

Semi-batch Operation

Semi-batch operation provides a balanced approach combining advantages of both batch and continuous processing [26]. This strategy can accommodate production scales of 200-2000 tonnes per year with medium capital investment. The method offers good flexibility while maintaining reasonable product quality and operating costs [26]. However, the complexity of semi-batch operation requires skilled operators and sophisticated control systems [26].

Microreactor Technology

Microreactor technology offers exceptional process control and product quality, particularly suitable for high-value specialty chemicals [26]. The approach can support production scales of 50-500 tonnes per year with precise temperature and mixing control. Microreactor systems provide excellent heat and mass transfer characteristics, enabling rapid reaction rates and high selectivity [26]. However, limited throughput and high capital costs restrict their application to specialized products [26].

Integrated Process Design

Integrated process design combines multiple unit operations into a single production system, offering significant cost advantages for large-scale production [26]. This approach can support production scales of 1000-10000 tonnes per year with very high capital investment requirements. The method provides excellent cost effectiveness through process integration and energy optimization [26]. However, the inflexible design limits product changeover capabilities [26].

Modular Production Systems

Modular production systems offer scalable design flexibility, allowing for capacity expansion through module addition [26]. This approach can accommodate production scales of 100-2000 tonnes per year with medium capital investment. The method provides good flexibility and scalable design, making it suitable for growing markets [26]. However, coordination between modules and potential bottlenecks represent operational challenges [26].

Purification Challenges and Solutions

The purification of 1,2-bis(4-hydroxyphenyl)ethanone presents unique challenges due to its phenolic nature and potential for degradation.

Recrystallization Techniques

Recrystallization represents the most common purification method for deoxybenzoin derivatives [27] [17] [18]. The method typically employs ethanol or water as solvents, achieving purities of 95-99% with recovery rates of 80-90% [27] [17] [18]. The technique is simple and cost-effective, making it suitable for laboratory and pilot-scale purification. However, multiple recrystallization steps may be required to achieve high purity, and the method is sensitive to impurity levels [27] [17] [18].

Column Chromatography

Column chromatography provides high-resolution separation capability, achieving purities of 98-99.5% with recovery rates of 85-95% [27] [28]. The method utilizes silica gel as the stationary phase with various solvent systems for elution. Flash chromatography using petroleum ether/ethyl acetate mixtures (50:1 to 10:1) has been successfully employed for deoxybenzoin purification [29] [27]. However, the method is solvent-intensive and requires careful optimization of elution conditions [27] [28].

Sublimation Methods

Sublimation offers the highest purity levels (99-99.9%) for thermally stable compounds [30]. The method involves direct phase transition from solid to vapor phase under reduced pressure, eliminating non-volatile impurities. However, the applicability is limited to compounds with suitable vapor pressure characteristics, and recovery rates (70-85%) are typically lower than other methods [30].

Liquid-Liquid Extraction

Liquid-liquid extraction provides selective separation based on differential solubility in immiscible solvents [27]. The method typically employs organic-aqueous solvent systems, achieving purities of 90-95% with recovery rates of 75-85%. Extraction is particularly useful for removing ionic impurities and catalyst residues [27]. However, the selectivity is moderate, and multiple extraction steps may be required [27].

Crystallization from Melt

Melt crystallization offers high purity levels (99-99.9%) with excellent recovery rates (90-95%) [31] [30]. The method involves controlled cooling of the molten compound to induce selective crystallization. Static crystallization and falling film crystallization represent preferred approaches for benzoic acid derivatives [31]. The method provides continuous operation capability and reduced solvent usage [31] [30].

Distillation Methods

Distillation provides scalable purification with good recovery rates (85-95%) and moderate purity levels (95-98%) [31] [32]. The method is particularly suitable for compounds with appropriate boiling point characteristics. However, thermal degradation represents a significant risk for phenolic compounds, requiring careful temperature control and reduced pressure operation [31] [32].